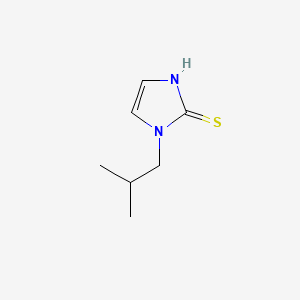

1-Isobutyl-2-mercaptoimidazole

Description

Structure

3D Structure

Properties

CAS No. |

63905-45-3 |

|---|---|

Molecular Formula |

C7H12N2S |

Molecular Weight |

156.25 g/mol |

IUPAC Name |

3-(2-methylpropyl)-1H-imidazole-2-thione |

InChI |

InChI=1S/C7H12N2S/c1-6(2)5-9-4-3-8-7(9)10/h3-4,6H,5H2,1-2H3,(H,8,10) |

InChI Key |

IXAMDLPSWOZYRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=CNC1=S |

Origin of Product |

United States |

Preparation Methods

Thioester Formation

- Use of chloroformates (e.g., methyl chloroformate) to form thioester intermediates, though this is more common in benzimidazole systems.

Critical Analysis of Methodologies

- Decarboxylation Advantages : High purity, scalability, and well-characterized intermediates.

- Challenges : Requires precise temperature control to avoid side reactions (e.g., over-decomposition).

- Alkylation Limitations : Lower regioselectivity and potential competing reactions at nitrogen sites.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form various derivatives with altered functional groups.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products:

Scientific Research Applications

1-Isobutyl-1H-imidazole-2-thiol has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-imidazole-2-thiol involves its interaction with molecular targets through its thiol and imidazole groups. These interactions can modulate enzyme activity, alter biochemical pathways, and affect cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

- 1-Methyl-2-mercaptoimidazole (Methimazole): A well-established antithyroid drug, methimazole features a methyl group at N1. Its molecular weight (114.17 g/mol) and planar imidazole-thione structure facilitate thyroid peroxidase inhibition .

- 2-Mercaptobenzimidazole Derivatives : These compounds replace the imidazole ring with a benzimidazole scaffold. For example, bis-type 2-mercaptobenzimidazoles (e.g., 2-((substituted-1H-benzo[d]imidazol-2-yl)thio)-1-substituted-phenylethan-1-one) exhibit enhanced aromaticity and varied solubility due to fused benzene rings, as shown in Table 2 of a 2011 study .

- 1-Cyclohexyl-2-mercaptoimidazole : The cyclohexyl group increases hydrophobicity (molecular weight: 182.29 g/mol) and may impact membrane permeability compared to the branched isobutyl group .

- 2-Methylmercaptoimidazole : This analog (C₄H₆N₂S, CAS 7666-04-8) replaces the thiol with a methylsulfanyl (-SMe) group, reducing nucleophilicity and altering reactivity .

Physicochemical Properties

*Inferred data based on structural analogs.

Biological Activity

1-Isobutyl-2-mercaptoimidazole is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

1-Isobutyl-2-mercaptoimidazole has the molecular formula CHNS. It features a mercapto group, which is known to contribute to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration .

Biological Activities

1. Antimicrobial Activity

Research indicates that 1-Isobutyl-2-mercaptoimidazole exhibits significant antimicrobial properties. Its derivatives have been shown to inhibit the growth of various bacterial and fungal strains. For instance, studies on related compounds in the imidazole family suggest that they can disrupt bacterial nucleic acid synthesis and protein production, leading to antimicrobial effects .

2. Antioxidant Properties

The compound also displays antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a key role, such as cancer and neurodegenerative disorders.

3. Anticancer Potential

Preliminary studies suggest that 1-Isobutyl-2-mercaptoimidazole may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of 1-Isobutyl-2-mercaptoimidazole can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as monoamine oxidase and heat shock proteins .

- Cell Signaling Modulation : The interaction with signaling pathways involved in cell proliferation and survival may underlie its anticancer effects .

- Redox Activity : The mercapto group contributes to redox reactions, which can influence cellular signaling and protective mechanisms against oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of 2-mercaptobenzothiazole derivatives found that similar imidazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the mercapto group significantly influenced antimicrobial potency .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of 2-mercaptoimidazole could induce apoptosis in various cancer cell lines. The compounds were shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential pathway for therapeutic intervention in cancer treatment .

Data Summary

Q & A

Q. What are the key synthetic routes for preparing 1-Isobutyl-2-mercaptoimidazole derivatives?

The synthesis typically involves functionalizing the imidazole core via nucleophilic substitution or coupling reactions. For example, in related compounds like S-(1H-benzimidazol-2-yl) O-isobutyl carbonothioate (ZR-4), 2-mercaptobenzimidazole reacts with isobutyl chloroformate in the presence of potassium carbonate and dichloromethane under reflux conditions . Key steps include:

Q. What safety protocols are critical when handling 1-Isobutyl-2-mercaptoimidazole in the lab?

While specific data for this compound is limited, analogous mercaptoimidazoles (e.g., 2-mercapto-1-methylimidazole) require stringent precautions:

- Skin/Eye Exposure : Immediate rinsing with water for 15+ minutes; medical consultation if irritation persists .

- Inhalation : Move to fresh air and monitor for respiratory distress.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Use fume hoods and personal protective equipment (PPE) during synthesis .

Q. Which analytical methods are most effective for characterizing 1-Isobutyl-2-mercaptoimidazole?

Multimodal characterization is essential:

- Spectroscopy : ¹H-NMR detects proton environments (e.g., isobutyl CH₃ at 1.0–2.0 ppm), while ¹³C-NMR confirms carbon backbone connectivity. FT-IR identifies functional groups (e.g., C-S stretches at 698 cm⁻¹) .

- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation acceptable) .

- Differential Scanning Calorimetry (DSC) : Determines melting points and thermal stability (e.g., ZR-5 derivative melts at 165–170°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1-Isobutyl-2-mercaptoimidazole derivatives?

Systematic optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilicity of mercapto groups.

- Catalyst Screening : Test bases like K₂CO₃ or triethylamine to deprotonate the thiol group for efficient coupling .

- Temperature Control : Reflux at 40–50°C balances reaction rate and side-product formation .

- DoE (Design of Experiments) : Vary molar ratios, solvents, and catalysts to identify robust conditions via statistical modeling .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR peaks or FT-IR bands) require:

- Cross-Validation : Compare data with computational models (e.g., DFT simulations) or reference spectra from databases like NIST .

- Alternative Techniques : Use mass spectrometry (HRMS) to confirm molecular weight or X-ray crystallography for unambiguous structure determination .

- Iterative Synthesis : Reproduce the compound under controlled conditions to rule out impurities .

Q. What methodologies are suitable for evaluating the biological activity of 1-Isobutyl-2-mercaptoimidazole analogs?

For antimicrobial or enzyme inhibition studies:

- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution .

- Molecular Docking : Simulate interactions with target proteins (e.g., dipeptidyl peptidase-4 for antidiabetic studies) using software like AutoDock Vina .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., aryl groups on the imidazole ring) to correlate chemical features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.